molecular formula C15H15ClNNaO4 B217568 2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt CAS No. 109544-09-4

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt

Cat. No. B217568
CAS RN: 109544-09-4
M. Wt: 331.72 g/mol
InChI Key: IXEKPMAYILRTFK-UHFFFAOYSA-M
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Description

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders.

Mechanism of Action

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt binds to the active site of the COX-2 enzyme and inhibits the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the production of inflammatory mediators, such as prostaglandin E2, and a reduction in pain, swelling, and redness. This compound also has antioxidant properties that may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in various animal models of arthritis, such as adjuvant-induced arthritis, collagen-induced arthritis, and antigen-induced arthritis. It also has analgesic effects in models of acute and chronic pain, such as the formalin test and the hot plate test. This compound has been reported to have fewer gastrointestinal side effects than other NSAIDs, such as aspirin and ibuprofen, due to its selective COX-2 inhibition. However, it may still cause adverse effects, such as renal toxicity, liver toxicity, and cardiovascular events, especially in high doses or prolonged use.

Advantages and Limitations for Lab Experiments

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt is a useful tool for studying the role of COX-2 in inflammation and pain. It can be used to investigate the molecular mechanisms of COX-2 inhibition and the downstream signaling pathways involved in the regulation of inflammatory gene expression. This compound can also be used to test the efficacy and safety of novel COX-2 inhibitors or other anti-inflammatory drugs in preclinical models. However, it is important to note that the results obtained from animal studies may not always translate to human clinical trials, and caution should be taken when extrapolating the findings to human disease.

Future Directions

There are several future directions for the research on 2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt. Firstly, more studies are needed to elucidate the molecular mechanisms of COX-2 inhibition by this compound and its downstream effects on the inflammatory response. Secondly, the safety profile of this compound needs to be further investigated, especially in terms of its long-term use and potential interactions with other drugs. Thirdly, the development of new formulations or delivery systems of this compound may improve its efficacy and reduce its side effects. Fourthly, the use of this compound in combination with other anti-inflammatory agents or immunomodulators may provide synergistic effects and better outcomes for certain diseases. Lastly, the clinical utility of this compound in other conditions, such as cancer, neurodegenerative disorders, and infectious diseases, should be explored.

Scientific Research Applications

2-((2-(4-Chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid sodium salt has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. This compound is a selective COX-2 inhibitor, which means it targets only the COX-2 enzyme that is induced during inflammation, while sparing the COX-1 enzyme that is essential for the protection of the gastrointestinal tract and platelet function.

properties

CAS RN

109544-09-4

Molecular Formula

C15H15ClNNaO4

Molecular Weight

331.72 g/mol

IUPAC Name

sodium;2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoate

InChI

InChI=1S/C15H16ClNO4.Na/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10;/h4-7H,8H2,1-3H3,(H,18,19);/q;+1/p-1

InChI Key

IXEKPMAYILRTFK-UHFFFAOYSA-M

SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)[O-].[Na+]

synonyms

2-((2-(4-chlorophenyl)-4-methyl-5-oxazolyl)methoxy)-2-methylpropionic acid
Ro 31-3948
Ro-31-3948
romazarit

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.0 ml of 1M sodium isopropoxide solution in isopropanol were added to a warm stirred solution of 3.09 g (10 mmol) of 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionic acid in 30 ml of isopropanol and the mixture was allowed to cool slowly to give 3.0 g (90%) of sodium 2-[[2-(4-chlorophenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionate in the form of a colourless crystalline solid of melting point 277°-278° C.
Name
sodium isopropoxide
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.09 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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